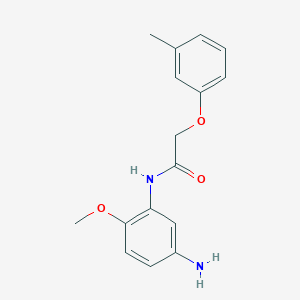

N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-acetamide

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex aromatic acetamide derivatives. The compound name indicates the presence of an acetamide core structure with substitution at the nitrogen atom by a 5-amino-2-methoxyphenyl group and substitution at the alpha-carbon by a 3-methylphenoxy group. The systematic identification begins with the acetamide backbone, designated as the parent structure, followed by the specification of substituents according to their positional relationships and chemical nature. The 5-amino-2-methoxyphenyl designation indicates an aromatic ring bearing an amino group at position 5 and a methoxy group at position 2, relative to the attachment point with the acetamide nitrogen. Similarly, the 3-methylphenoxy component describes an aromatic ring with a methyl substituent at position 3, connected through an oxygen bridge to the acetamide alpha-carbon.

Chemical registry systems have assigned specific identifiers to facilitate accurate compound identification and database searches. Related compounds in the acetamide series demonstrate the importance of precise nomenclature conventions, as evidenced by similar structures such as N-(5-Amino-2-methoxyphenyl)-2-(4-chloro-3-methylphenoxy)acetamide, which carries the Chemical Abstracts Service registry number 1020054-28-7 and exhibits a molecular weight of 320.77 grams per mole. The systematic approach to naming these compounds ensures unambiguous identification across scientific literature and commercial databases. The nomenclature system also facilitates the understanding of structure-activity relationships by clearly delineating the positions and types of substituents present on each aromatic ring. Furthermore, the systematic naming convention enables researchers to predict and compare the properties of related compounds within the same chemical family.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound involves complex three-dimensional arrangements resulting from the interaction between multiple aromatic systems and the central acetamide linkage. Computational studies on related acetamide molecules have revealed significant conformational flexibility, particularly around the carbon-nitrogen bonds connecting the aromatic rings to the acetamide core. The conformational landscape of acetamide derivatives is characterized by multiple energy minima corresponding to different spatial arrangements of the aromatic substituents. Research on acetamide conformational analysis has demonstrated that the ground state and excited electronic states exhibit distinct geometric preferences, with barriers to conformational transitions varying significantly depending on the specific substitution patterns.

The presence of both electron-donating and electron-withdrawing groups on the aromatic rings creates a complex electronic environment that influences the preferred conformational states. The amino group at position 5 of the first aromatic ring acts as an electron-donating substituent, while the methoxy group at position 2 provides additional electronic modulation through both inductive and resonance effects. The 3-methylphenoxy substituent contributes steric bulk that may restrict certain conformational arrangements while stabilizing others through favorable aromatic interactions. Computational investigations using methods such as Møller-Plesset perturbation theory and Coupled Cluster theory have been employed to characterize the potential energy surfaces of similar acetamide systems, revealing intricate relationships between molecular geometry and electronic structure.

The conformational flexibility of the molecule is further influenced by the possibility of intramolecular hydrogen bonding between the various functional groups present in the structure. The amino group can potentially form hydrogen bonds with the methoxy oxygen or the acetamide carbonyl, leading to stabilization of specific conformational states. These intramolecular interactions play crucial roles in determining the overall molecular shape and may significantly affect the compound's physical and chemical properties. Advanced computational techniques including Configuration Interaction methods have been utilized to explore the conformational preferences of acetamide derivatives in different electronic states, providing insights into the dynamic behavior of these molecular systems.

Crystallographic Data and X-ray Diffraction Studies

Crystallographic characterization represents a fundamental approach to understanding the solid-state structure of this compound, providing definitive information about molecular geometry, intermolecular interactions, and crystal packing arrangements. X-ray diffraction studies of related acetamide derivatives have revealed important structural features including bond lengths, bond angles, and torsional parameters that define the three-dimensional molecular architecture. The crystallographic analysis typically involves determining the unit cell parameters, space group symmetry, and atomic coordinates that completely describe the crystal structure. These studies provide crucial validation for computational predictions and offer insights into the factors governing molecular assembly in the solid state.

The crystallographic investigation of similar aromatic acetamide compounds has demonstrated the significance of intermolecular hydrogen bonding in stabilizing crystal structures. The amino groups present in these molecules can serve as both hydrogen bond donors and acceptors, leading to complex hydrogen bonding networks that influence crystal packing patterns. The methoxy groups can also participate in weaker hydrogen bonding interactions, contributing to the overall stability of the crystal lattice. X-ray diffraction analysis provides precise measurements of these intermolecular distances and angles, enabling researchers to understand the energetics of crystal formation and the relative importance of different intermolecular forces.

Advanced X-ray crystallographic techniques can also reveal information about molecular disorder, thermal motion, and conformational polymorphism in acetamide derivatives. Some compounds may exhibit multiple crystalline forms with different molecular conformations or packing arrangements, each characterized by distinct X-ray diffraction patterns. The resolution of these structural differences requires careful analysis of diffraction intensities and systematic investigation of crystallization conditions. Furthermore, temperature-dependent X-ray studies can provide information about thermal expansion, phase transitions, and the dynamic behavior of molecules within the crystal lattice.

Comparative Analysis of Substituent Effects on Aromatic Rings

The comparative analysis of substituent effects in this compound provides valuable insights into the electronic and steric influences of different functional groups on the overall molecular properties. Studies of related compounds have established clear patterns regarding how various substituents affect molecular characteristics such as lipophilicity, electronic distribution, and conformational preferences. The amino group at position 5 of the first aromatic ring represents a strong electron-donating substituent that significantly increases electron density on the aromatic system through both inductive and resonance effects. This electronic enrichment can influence the reactivity of the aromatic ring and affect the stability of different conformational states.

Research on substituted benzamide derivatives has quantified the lipophilic contributions of different aromatic substituents, revealing systematic relationships between substituent properties and overall molecular lipophilicity. The methoxy group at position 2 provides additional electron donation while also contributing to the overall hydrophobic character of the molecule. Studies have shown that methoxy substituents can participate in intramolecular hydrogen bonding with adjacent functional groups, leading to conformational stabilization and altered physical properties. The specific positioning of the methoxy group relative to the acetamide linkage creates opportunities for such intramolecular interactions, which may significantly influence the preferred molecular conformation.

The 3-methylphenoxy substituent introduces both electronic and steric effects that distinguish this compound from related acetamide derivatives. The methyl group at position 3 acts as a weak electron-donating substituent while also providing steric bulk that may influence molecular conformation and intermolecular interactions. Comparative studies of halogenated versus alkylated aromatic substituents have revealed that alkyl groups generally increase lipophilicity to a greater extent than halogens of similar size. The phenoxy linkage creates additional conformational degrees of freedom while contributing to the overall aromatic character of the molecule.

| Substituent Type | Electronic Effect | Steric Impact | Lipophilicity Contribution |

|---|---|---|---|

| 5-Amino | Strong electron donation | Minimal | Moderate decrease |

| 2-Methoxy | Moderate electron donation | Low-moderate | Moderate increase |

| 3-Methylphenoxy | Weak electron donation | Moderate | Significant increase |

Properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-2-(3-methylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-11-4-3-5-13(8-11)21-10-16(19)18-14-9-12(17)6-7-15(14)20-2/h3-9H,10,17H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCAGNZCHAJIMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a convergent approach:

- Step 1: Preparation of the phenoxy-substituted acetic acid or its activated derivative (e.g., acid chloride).

- Step 2: Preparation or procurement of the 5-amino-2-methoxyaniline derivative.

- Step 3: Coupling of the amine with the activated acetic acid derivative to form the acetamide bond.

This approach is consistent with standard amide synthesis protocols in medicinal chemistry.

Detailed Synthetic Routes

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 2-(3-methylphenoxy)acetic acid | 3-methylphenol reacted with chloroacetic acid under basic conditions (e.g., NaOH) | Phenol ether formation via nucleophilic substitution |

| 2 | Activation of 2-(3-methylphenoxy)acetic acid to acid chloride | Thionyl chloride (SOCl2) or oxalyl chloride, reflux in inert solvent | Acid chloride is more reactive for amide bond formation |

| 3 | Preparation of 5-amino-2-methoxyaniline | Commercially available or synthesized via nitration of 2-methoxyaniline followed by reduction | Amino group must be free for coupling |

| 4 | Coupling reaction | Acid chloride reacted with 5-amino-2-methoxyaniline in anhydrous solvent (e.g., dichloromethane) with base (e.g., triethylamine) | Formation of N-(5-amino-2-methoxyphenyl)-2-(3-methylphenoxy)-acetamide |

Representative Experimental Procedure

Preparation of 2-(3-methylphenoxy)acetyl chloride:

To a stirred solution of 2-(3-methylphenoxy)acetic acid in dry dichloromethane, thionyl chloride is added dropwise at 0°C. The mixture is refluxed for 2–3 hours until gas evolution ceases. Excess thionyl chloride and solvent are removed under reduced pressure to yield the acid chloride.

-

The acid chloride is dissolved in dry dichloromethane and added dropwise to a cooled solution of 5-amino-2-methoxyaniline and triethylamine in dichloromethane at 0–5°C. The reaction mixture is stirred for several hours at room temperature. The product precipitates or is extracted, purified by recrystallization or chromatography.

Analytical Data and Yield Considerations

| Parameter | Typical Value/Observation |

|---|---|

| Reaction yield | 50–75% depending on purity of starting materials and reaction conditions |

| Purity | >95% by HPLC after purification |

| Characterization | Confirmed by NMR (1H, 13C), IR (amide C=O stretch ~1650 cm⁻¹), and MS |

Research Findings and Optimization Notes

- Activation method: Use of acid chlorides is preferred for higher coupling efficiency compared to carbodiimide methods, which may cause side reactions with amino groups.

- Solvent choice: Anhydrous dichloromethane or tetrahydrofuran (THF) is optimal to avoid hydrolysis of acid chloride.

- Base selection: Triethylamine or pyridine scavenges HCl formed during amide bond formation, improving yield.

- Temperature control: Low temperature during addition prevents side reactions and decomposition.

- Purification: Column chromatography on silica gel or recrystallization from suitable solvents (e.g., ethanol) yields pure product.

Comparative Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Yield Range |

|---|---|---|---|---|

| Acid chloride coupling | Thionyl chloride, 5-amino-2-methoxyaniline, triethylamine | High reactivity, good yields | Requires dry conditions, corrosive reagents | 60–75% |

| Carbodiimide-mediated coupling (e.g., EDC, DCC) | EDC or DCC, 5-amino-2-methoxyaniline | Mild conditions, no acid chloride needed | Possible urea byproducts, lower selectivity | 40–60% |

| Mixed anhydride method | Isobutyl chloroformate, base | Good selectivity | More steps, sensitive reagents | 50–65% |

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases.

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines with reduced functional groups.

Substitution: Compounds with substituted methoxy or phenoxy groups.

Scientific Research Applications

N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-acetamide involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound belongs to a broader class of aryloxy-acetamides, where modifications to the phenoxy or phenyl groups significantly alter biological activity and pharmacokinetic profiles. Key structural analogs include:

Key Observations:

- Halogen vs. Alkyl Substituents: The dichloro derivative (2,4-dichlorophenoxy) exhibits antihistamine and anticholinergic effects, likely due to increased lipophilicity and enhanced receptor binding via halogen interactions . In contrast, methyl groups (e.g., 3-methyl or dimethyl) may improve metabolic stability or reduce toxicity.

- Positional Isomerism: Substitution patterns on the phenoxy ring (e.g., 3-methyl vs. 2,4-dimethyl) influence steric hindrance and electronic effects. For instance, 2,4-dimethylphenoxy derivatives may exhibit altered binding kinetics compared to monosubstituted analogs.

Physicochemical and Electronic Properties

- Lipophilicity: Chlorinated derivatives (e.g., 2,4-dichloro) are more lipophilic than methylated analogs, influencing membrane permeability and bioavailability.

- Electronic Effects: Quantum chemical studies on N-chlorophenyl acetamides () reveal that substituents alter HOMO-LUMO gaps and molecular electrostatic potentials (MESP), impacting reactivity and interaction with biological targets.

Biological Activity

N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a complex structure characterized by an amino group, a methoxy group, and a phenoxy moiety. These functional groups are crucial for its biological interactions and mechanisms of action.

The mechanism of action for this compound involves several biochemical interactions:

- Hydrogen Bonding : The amino and methoxy groups can form hydrogen bonds with various biological molecules, which may enhance binding affinity to target sites.

- Hydrophobic Interactions : The phenoxy group participates in hydrophobic interactions that stabilize the compound's binding to enzymes or receptors.

- Enzyme Modulation : By interacting with specific enzymes or receptors, the compound can modulate their activity, leading to various biological effects such as inhibition of cell proliferation in cancer cells or antimicrobial action against pathogens.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including Klebsiella pneumoniae, by targeting penicillin-binding proteins, which are essential for bacterial cell wall synthesis.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cellular assays, it demonstrated potent inhibitory effects against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 11.46 ± 2.45 |

| A549 (Lung Cancer) | 6.9 ± 0.7 |

| HepG2 (Liver Cancer) | 6.6 ± 0.6 |

| EAC (Ehrlich Ascites Carcinoma) | 13.73 ± 2.32 |

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Studies

- Study on Anticancer Activity : A study evaluated the efficacy of this compound against breast cancer cell lines (MCF7). The results indicated an IC50 value of 11.46 µM, suggesting substantial cytotoxicity and potential as a therapeutic agent .

- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of the compound, revealing its effectiveness against Klebsiella pneumoniae. The study highlighted its mechanism involving inhibition of bacterial cell wall synthesis through interaction with penicillin-binding proteins.

Research Findings Summary

- Antimicrobial Activity : Effective against multiple bacterial strains; mechanism involves targeting penicillin-binding proteins.

- Anticancer Activity : Significant cytotoxic effects on various cancer cell lines; induces apoptosis and alters cell cycle dynamics.

Q & A

Q. What are the standard synthetic routes for N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-acetamide?

The synthesis typically involves multi-step reactions, starting with the condensation of a substituted phenol derivative (e.g., 3-methylphenol) with chloroacetyl chloride, followed by coupling with 5-amino-2-methoxyaniline. Triethylamine is often used as a base to deprotonate intermediates and drive the reaction forward. Key steps include controlling stoichiometry and reaction time to minimize byproducts .

Q. Which spectroscopic methods are employed for structural characterization?

- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1667 cm⁻¹, amine N-H stretch at ~3468 cm⁻¹) .

- NMR : ¹H and ¹³C NMR confirm aromatic substitution patterns and acetamide linkage (e.g., methoxy protons at δ 3.8 ppm) .

- Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+1]⁺ peak at m/z 300.36) .

Q. What preliminary biological assays are used to evaluate its activity?

- Enzyme Inhibition Assays : Test interactions with targets like cyclooxygenase or kinases using spectrophotometric methods .

- Cytotoxicity Screening : MTT assays on cell lines (e.g., cancer or osteoclast precursors) to assess viability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent Systems : Replace traditional DMF with greener solvents (e.g., acetonitrile) to enhance solubility and reduce side reactions .

- Catalysis : Use Pd/C or LiAlH₄ for selective reductions .

- Automation : Employ continuous flow reactors for precise temperature and mixing control, improving reproducibility .

Q. What strategies resolve contradictions in crystallographic data interpretation?

- SHELX Refinement : Use SHELXL for high-resolution structure determination, leveraging Hirshfeld atom refinement (HAR) to resolve electron density ambiguities .

- Comparative Analysis : Cross-validate with analogous structures (e.g., N-(5-Amino-2-methoxyphenyl)-2-(2,6-dimethylphenoxy)acetamide) to identify conformational outliers .

Q. How can molecular docking elucidate its mechanism of action?

- Target Selection : Prioritize receptors with structural homology to known acetamide targets (e.g., PPAR-γ or TRPV1).

- Software Tools : Use AutoDock Vina or Schrödinger Suite to simulate binding poses, focusing on hydrogen bonding with the methoxy and amino groups .

- Validation : Compare docking scores with experimental IC₅₀ values from enzyme assays .

Q. How are conflicting bioactivity results addressed in receptor studies?

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to differentiate nonspecific interactions .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to validate specificity .

- Mutagenesis Studies : Modify receptor residues (e.g., Tyr or Asp in active sites) to confirm critical binding motifs .

Data Analysis and Optimization

Q. What computational methods predict metabolic stability?

- ADMET Prediction : Use SwissADME or ADMETLab to estimate hepatic clearance and cytochrome P450 interactions .

- Metabolite Identification : LC-MS/MS to detect phase I/II metabolites, guided by in silico fragmentation tools (e.g., MetFrag) .

Q. How are structure-activity relationships (SAR) analyzed for analogs?

- Substitution Patterns : Compare bioactivity of derivatives with varying phenoxy substituents (e.g., 3-methyl vs. 2,6-dimethyl) .

- QSAR Modeling : Apply partial least squares (PLS) regression to correlate electronic parameters (Hammett σ) with IC₅₀ values .

Q. What crystallographic challenges arise from its flexible acetamide backbone?

- Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands to refine structures with pseudo-merohedral twinning .

- Dynamic Disorder Modeling : Employ TLS (translation-libration-screw) parameters to account for backbone mobility .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.